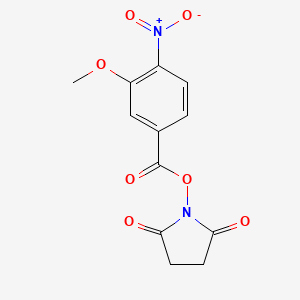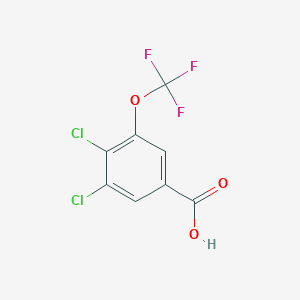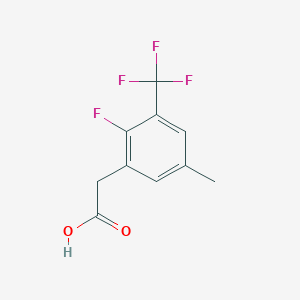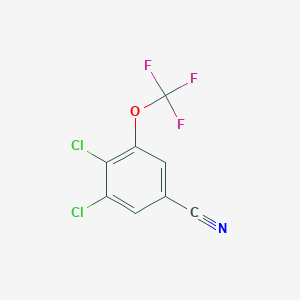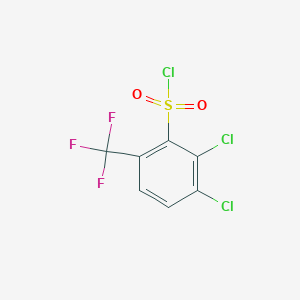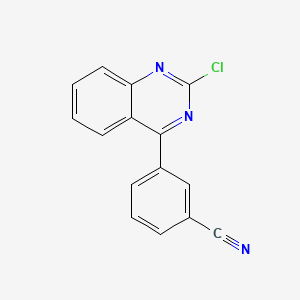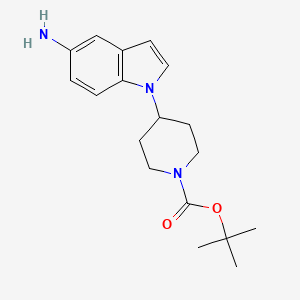
5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile
Overview
Description
5-(2-Chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, also known as CPT-11, is an alkylating agent used in chemotherapy to treat different types of cancer. It is a prodrug, meaning that it is inactive until it is metabolized by the body, and is a derivative of the natural compound camptothecin. CPT-11 works by inhibiting the topoisomerase I enzyme, which is important for DNA replication, resulting in cell death. This article will discuss the synthesis method of CPT-11, its scientific research applications, its mechanism of action, biochemical and physiological effects, advantages and limitations for laboratory experiments, and future directions for further research.
Scientific Research Applications
Antagonistic Properties in Neuropharmacology
- 5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, or similar compounds, have been studied for their potential as metabotropic glutamate subtype 5 (mGlu5) receptor antagonists. These compounds exhibit high potency, selectivity, and good brain penetration, suggesting their application in neuropharmacology (Huang et al., 2004).
Synthesis and Structural Applications
- Research on similar benzonitrile derivatives has led to the development of various molecular complexes, particularly in the field of synthetic chemistry. These studies focus on the synthesis, characterization, and structural analysis of the compounds, indicating their utility in material science and chemical engineering (Sairem et al., 2012).
Anticancer Activity
- Derivatives of tetrahydrothieno-pyridine, which are structurally similar to 5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile, have been explored for their anticancer activities. These studies highlight the potential of such compounds in the development of new anticancer therapies (Rao et al., 2018).
Application in Organic Electronics
- Compounds containing pyran or pyridine rings, similar to the one , have been synthesized for applications in organic electronics. These materials are investigated for their conducting properties, suggesting their use in the development of organic metals and semiconductors (Misaki et al., 1999).
Medical Imaging Applications
- Related benzonitrile derivatives have been evaluated as candidates for positron emission tomography (PET) imaging agents. These compounds exhibit high binding affinity and moderate lipophilicity, making them suitable for imaging metabotropic glutamate receptor subtype 5 (mGluR5) in medical diagnostics (Shimoda et al., 2016).
properties
IUPAC Name |
5-(2-chloropyridin-4-yl)-2-(oxan-4-yloxy)benzonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2O2/c18-17-10-13(3-6-20-17)12-1-2-16(14(9-12)11-19)22-15-4-7-21-8-5-15/h1-3,6,9-10,15H,4-5,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJFPHXQHQVDKO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1OC2=C(C=C(C=C2)C3=CC(=NC=C3)Cl)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.8 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-chloropyridin-4-yl)-2-(tetrahydro-2H-pyran-4-yloxy)benzonitrile | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



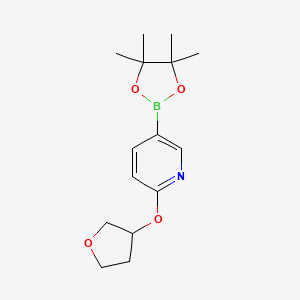
![Ethyl Difluoro[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetate](/img/structure/B1407683.png)
![Methyl 3-[(aminocarbonyl)hydrazono]-4-methylpentanoate](/img/structure/B1407686.png)
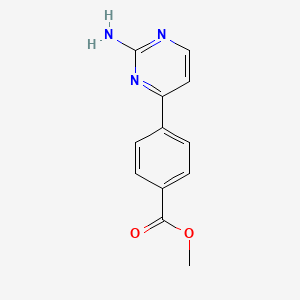
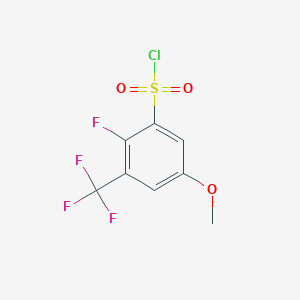
![1-[4-(2-Oxopyrrolidin-1-yl)benzyl]-1H-pyrrole-2,5-dione](/img/structure/B1407691.png)
